

Application Notes and Protocols for (1-¹³C)Aniline in ¹³C NMR Spectroscopy

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Compound of Interest

Compound Name: (1-¹³C)Aniline

Cat. No.: B101788

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Introduction

(1-¹³C)Aniline is a stable isotope-labeled compound that serves as a powerful tool in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating reaction mechanisms, tracing metabolic pathways, and characterizing protein-ligand interactions. The specific labeling at the C1 position provides a distinct NMR signal that can be monitored to gain detailed insights into molecular transformations and binding events. These application notes provide detailed protocols for the utilization of (1-¹³C)Aniline in these key research areas.

Application 1: Elucidating Reaction Mechanisms and Kinetics

The introduction of a ¹³C label at a specific position in a reactant molecule allows for the unambiguous tracking of that carbon atom throughout a chemical reaction. By monitoring the changes in the ¹³C NMR spectrum over time, researchers can identify intermediates, determine reaction pathways, and calculate reaction kinetics.

Illustrative Reaction: N-Alkylation of Aniline

A model reaction involves the N-alkylation of (1-¹³C)Aniline with an alkyl halide. The ¹³C label at the C1 position allows for precise monitoring of the consumption of the starting material and the formation of the N-alkylated product.

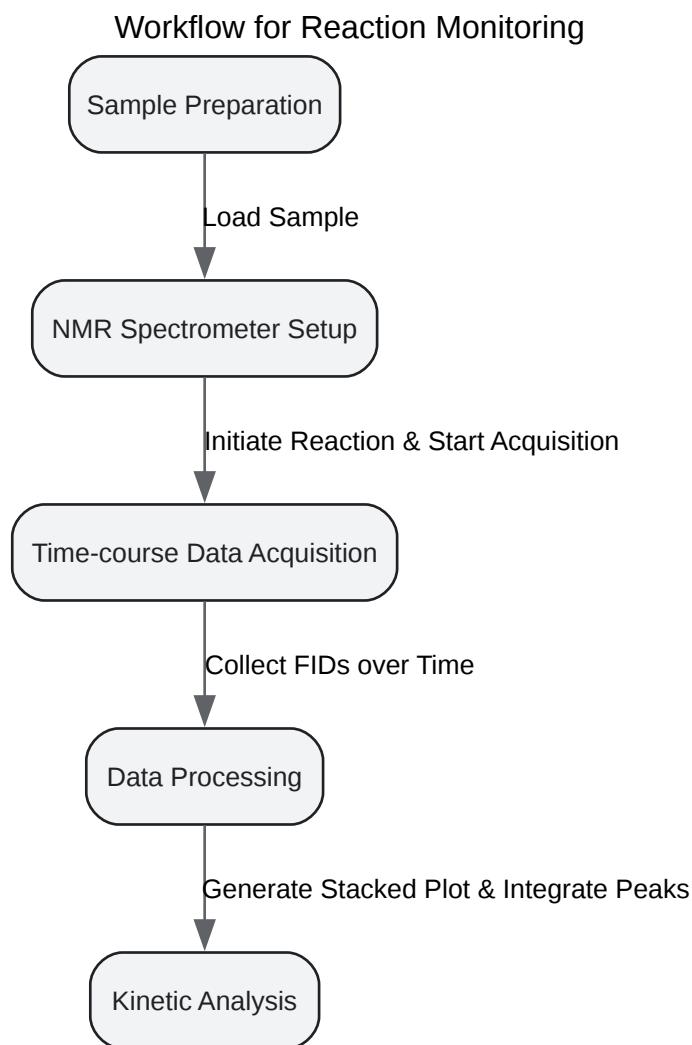
Workflow for Reaction Monitoring using (1-¹³C)Aniline[Click to download full resolution via product page](#)

Figure 1: Workflow for monitoring a chemical reaction using ¹³C NMR.

Experimental Protocol: Monitoring N-Alkylation of (1-¹³C)Aniline

1. Sample Preparation:

- Dissolve ($1\text{-}^{13}\text{C}$)Aniline (e.g., 0.1 mmol) and the alkylating agent (e.g., 0.1 mmol of ethyl iodide) in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆) directly in a 5 mm NMR tube.[1]
- Add an internal standard (e.g., a small amount of tetramethylsilane, TMS) for chemical shift referencing.
- Ensure the solution is homogeneous.

2. NMR Data Acquisition:

- Use a standard 1D ^{13}C NMR pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).[2]
- Set the spectral width to cover the expected chemical shifts of the reactant and product (e.g., 0-200 ppm).
- Use a 30° or 45° flip angle and a short relaxation delay (e.g., 2 seconds) to allow for rapid data acquisition.[2]
- Acquire a series of ^{13}C NMR spectra at regular time intervals. The number of scans per spectrum will depend on the concentration and spectrometer sensitivity but should be sufficient to obtain a good signal-to-noise ratio in a short time.

3. Data Processing and Analysis:

- Process the acquired free induction decays (FIDs) to obtain a stacked plot of ^{13}C NMR spectra over time.
- Reference the spectra to the internal standard.
- Integrate the signal of the C1 carbon of ($1\text{-}^{13}\text{C}$)Aniline and the corresponding carbon in the N-alkylated product in each spectrum.
- Plot the normalized integrals of the reactant and product as a function of time to obtain kinetic profiles.
- Fit the data to appropriate rate laws to determine the reaction order and rate constant.[3]

Quantitative Data Presentation

The change in concentration of the reactant and product over time can be summarized in a table.

Time (min)	Integral of (1- ¹³ C)Aniline (C1)	Integral of N-Ethylaniline (C1)
0	1.00	0.00
10	0.85	0.15
20	0.72	0.28
30	0.61	0.39
60	0.37	0.63
120	0.14	0.86

Table 1: Illustrative quantitative data for the N-alkylation of (1-¹³C)Aniline, showing the normalized integral values of the C1 carbon signal for the reactant and product over time.

Application 2: Tracing Metabolic Pathways

(1-¹³C)Aniline can be used as a tracer to study its metabolic fate in biological systems, such as cell cultures or liver microsomes. By tracking the ¹³C label, researchers can identify metabolites of aniline and elucidate the enzymatic pathways involved in its biotransformation.

Logical Flow for a Metabolomics Study

Workflow for Metabolite Tracing

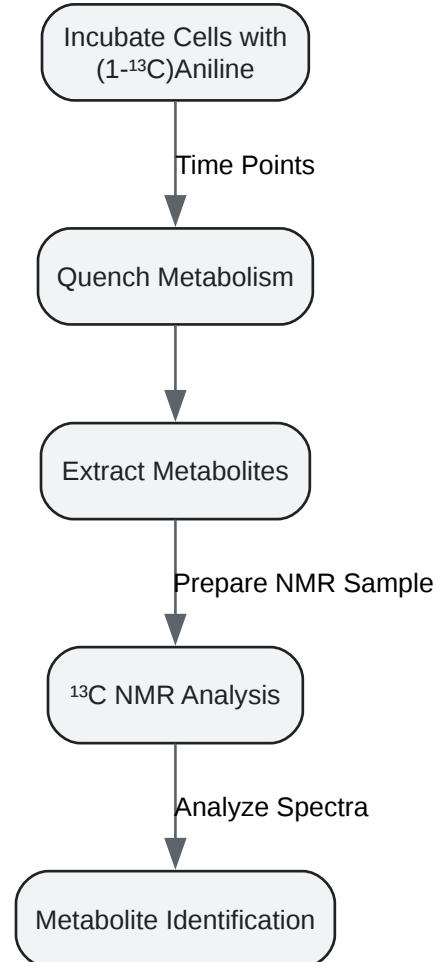
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Figure 2: General workflow for tracing the metabolism of (1-¹³C)Aniline in a biological system.

Experimental Protocol: Tracing Aniline Metabolism in Hepatocytes

1. Cell Culture and Labeling:

- Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) under standard conditions.

- Introduce ($1-^{13}\text{C}$)Aniline into the culture medium at a non-toxic concentration.

- Incubate the cells for various time points to allow for metabolic processing.

2. Quenching and Metabolite Extraction:

- Rapidly quench metabolic activity by, for example, washing the cells with ice-cold saline and then adding a cold solvent mixture (e.g., methanol/water).[4]

- Lyse the cells and extract the metabolites using a suitable protocol, such as a biphasic extraction with methanol, chloroform, and water, to separate polar and non-polar metabolites.[4]

- Lyophilize the polar extract to dryness.

3. NMR Sample Preparation and Analysis:

- Reconstitute the dried metabolite extract in a deuterated buffer (e.g., phosphate buffer in D_2O) suitable for NMR analysis.[5]

- Acquire 1D ^{13}C and 2D ^1H - ^{13}C HSQC NMR spectra. The HSQC experiment is particularly useful for resolving and identifying metabolites based on the correlation between the ^{13}C label and its attached proton.[5][6]

4. Metabolite Identification:

- Compare the chemical shifts of the observed ^{13}C -labeled signals with known chemical shifts of potential aniline metabolites from databases (e.g., Human Metabolome Database) and literature.[7]

- The C1 carbon of aniline is known to undergo hydroxylation and subsequent conjugation. Potential labeled metabolites include p-aminophenol and its glucuronide or sulfate conjugates.[7]

Expected ^{13}C Chemical Shifts

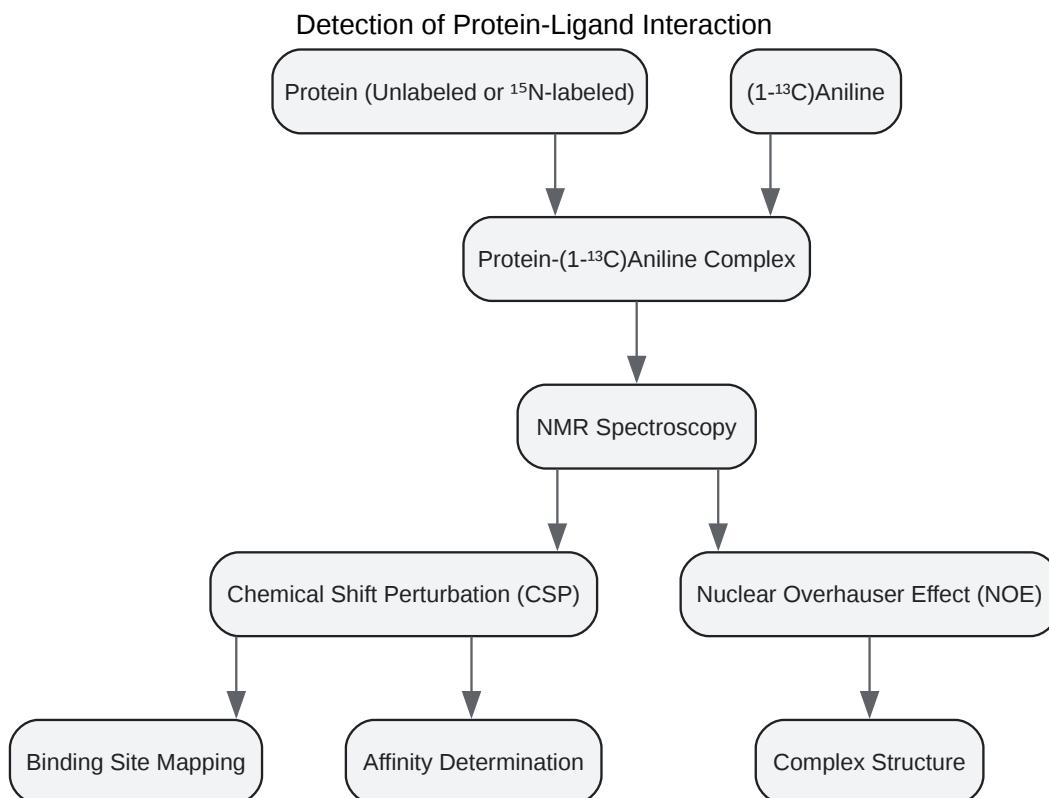
Compound	Carbon Position	Expected ^{13}C Chemical Shift (ppm) in DMSO-d_6
Aniline	C1	~148
p-Aminophenol	C1 (C-NH ₂)	~140
Acetanilide	C1 (C-NH)	~139

Table 2: Approximate ^{13}C chemical shifts for the C1 carbon of aniline and potential metabolites. Actual shifts may vary depending on the solvent and other experimental conditions.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Application 3: Characterizing Protein-Ligand Interactions

^{13}C NMR is a powerful technique for studying the binding of small molecules to proteins. By using (1- ^{13}C)Aniline, researchers can gain insights into the binding site, affinity, and conformation of the ligand-protein complex.

Signaling Pathway of Protein-Ligand Interaction Detection



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Figure 3: Logical relationship for characterizing protein-ligand interactions using NMR.

Protocol 1: Chemical Shift Perturbation (CSP) Mapping

CSP mapping is used to identify the binding site on a protein and to determine the dissociation constant (Kd) of the interaction.[12][13]

1. Sample Preparation:

- Prepare a stock solution of uniformly ¹⁵N-labeled protein in a suitable NMR buffer.
- Prepare a concentrated stock solution of (1-¹³C)Aniline in the same buffer.

2. NMR Titration:

- Acquire a 2D ^1H - ^{15}N HSQC spectrum of the protein alone.
- Titrate the protein sample with increasing amounts of the (1- ^{13}C)Aniline stock solution.
- Acquire a ^1H - ^{15}N HSQC spectrum at each titration point.

3. Data Analysis:

- Overlay the HSQC spectra and monitor the chemical shift changes of the protein's amide signals.
- Calculate the combined chemical shift perturbation for each residue.
- Residues with significant chemical shift changes are likely located in or near the binding site.
- Plot the chemical shift changes as a function of the ligand concentration and fit the data to a binding isotherm to determine the K_d .[\[14\]](#)[\[15\]](#)

To directly observe the ligand, a 2D ^1H - ^{13}C HSQC experiment can be performed. Upon binding to the protein, the signal corresponding to the C1-H of (1- ^{13}C)Aniline may show a change in chemical shift and/or line broadening.[\[7\]](#)

Protocol 2: Intermolecular NOE for Structural Insights

Nuclear Overhauser Effect (NOE) experiments can provide distance information between the ligand and the protein, which is crucial for determining the three-dimensional structure of the complex.[\[16\]](#)

1. Sample Preparation:

- Prepare a sample containing a uniformly ^{15}N , ^{13}C -labeled protein and unlabeled aniline. Alternatively, for observing intermolecular NOEs to the labeled aniline, an unlabeled protein can be used with (1- ^{13}C)Aniline.

2. NMR Data Acquisition:

- Acquire a 3D ^{13}C -edited NOESY-HSQC spectrum. This experiment specifically detects NOEs between protons attached to ^{13}C atoms (in the labeled protein) and any other proton (including those on the unlabeled aniline).
- Alternatively, a 2D ^{13}C -filtered NOESY experiment can be used with a labeled ligand and unlabeled protein to specifically detect intermolecular NOEs.

3. Data Analysis:

- Analyze the NOESY spectrum to identify cross-peaks between protons of the protein and protons of aniline.
- The intensities of these intermolecular NOEs are inversely proportional to the sixth power of the distance between the protons.
- Use these distance restraints in structural calculation software to generate a model of the protein-ligand complex.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Quantitative Data for Binding Affinity

[(1-^{13}C)Aniline] (μM)	Combined ^1H-^{15}N Chemical Shift Perturbation (ppm)
0	0.000
50	0.052
100	0.095
200	0.158
400	0.235
800	0.310

Table 3: Illustrative chemical shift perturbation data for a single protein residue upon titration with (1- ^{13}C)Aniline. This data can be used to calculate the dissociation constant (Kd).

Conclusion

(1-¹³C)Aniline is a versatile tool for in-depth molecular studies using ¹³C NMR spectroscopy. The specific labeling at the C1 position provides a clear and sensitive probe for monitoring chemical reactions, tracing metabolic pathways, and characterizing interactions with macromolecules. The protocols outlined in these application notes provide a framework for researchers to design and execute experiments to gain valuable insights into their systems of interest. As with any experimental technique, optimization of the specific parameters for each application is crucial for obtaining high-quality, reliable data.

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